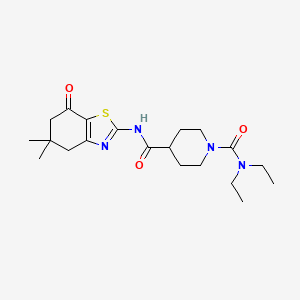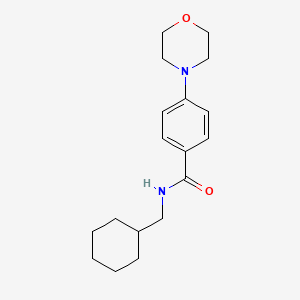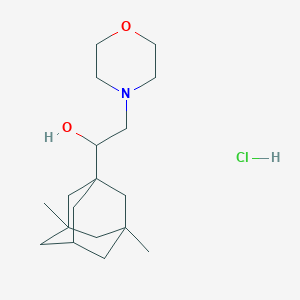![molecular formula C18H16ClNO2 B5397717 N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide](/img/structure/B5397717.png)
N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, and acts on the same receptors in the brain. CP-47,497 has been studied for its potential therapeutic uses and as a tool for scientific research.
Wirkmechanismus
N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors are involved in regulating a wide range of physiological processes, including pain perception, appetite, mood, and memory. When N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide binds to these receptors, it activates signaling pathways that produce various effects on the body and brain.
Biochemical and physiological effects:
N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide has been shown to produce a range of biochemical and physiological effects, including pain relief, appetite stimulation, and relaxation. It has also been shown to affect neuronal signaling and synaptic plasticity, which may have implications for learning and memory. However, more research is needed to fully understand the effects of N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide on the body and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide in lab experiments is its structural similarity to THC, which allows researchers to study the effects of cannabinoids without using cannabis itself. N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide is also relatively easy to synthesize and can be produced in large quantities for research purposes. However, one limitation is that N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide may not fully replicate the effects of THC, as it has a slightly different chemical structure and may interact with receptors in a different way.
Zukünftige Richtungen
There are several future directions for research on N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide and other synthetic cannabinoids. One area of interest is the potential therapeutic uses of these compounds, such as for pain relief or as an appetite stimulant. Another area of research is the effects of synthetic cannabinoids on neuronal signaling and synaptic plasticity, which may have implications for treating neurological disorders. Finally, more research is needed to fully understand the safety and long-term effects of synthetic cannabinoids on the body and brain.
Synthesemethoden
N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide is synthesized through a multistep process starting with the condensation of 2-chlorobenzaldehyde and acetophenone to form 2-chloro-1-phenyl-2-propanone. This compound is then reacted with 3-bromobenzaldehyde to produce 3-(2-chlorophenyl)-3-(3-bromophenyl)propan-1-one. Finally, this intermediate is reacted with ammonia and acetic anhydride to form N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to bind to cannabinoid receptors in the brain and produce similar effects to THC, such as pain relief and appetite stimulation. N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide has also been used as a tool to study the effects of cannabinoids on neuronal signaling and synaptic plasticity.
Eigenschaften
IUPAC Name |
N-[3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-2-18(22)20-15-8-5-7-14(12-15)17(21)11-10-13-6-3-4-9-16(13)19/h3-12H,2H2,1H3,(H,20,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWVIIITZJNQHC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5397635.png)
![4-[4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5397640.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-thieno[2,3-d]pyrimidin-4-yl-1,4-diazepan-5-one](/img/structure/B5397645.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5397659.png)
![1-(3-phenyl-2-propen-1-yl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B5397662.png)

![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5397690.png)

![3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone](/img/structure/B5397712.png)
![5-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5397723.png)
![4-ethyl-5-(1-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidin-4-yl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5397731.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5397747.png)